1-(2,4-dimethoxyphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea

Description

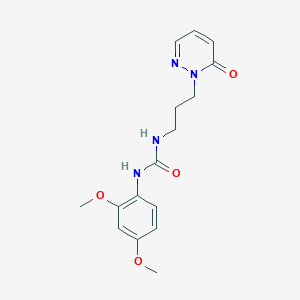

1-(2,4-Dimethoxyphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea is a synthetic urea derivative characterized by a 2,4-dimethoxyphenyl group linked via a urea bridge to a propyl chain terminating in a 6-oxopyridazine heterocycle.

Properties

IUPAC Name |

1-(2,4-dimethoxyphenyl)-3-[3-(6-oxopyridazin-1-yl)propyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O4/c1-23-12-6-7-13(14(11-12)24-2)19-16(22)17-8-4-10-20-15(21)5-3-9-18-20/h3,5-7,9,11H,4,8,10H2,1-2H3,(H2,17,19,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOICDPLIANWQMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)NCCCN2C(=O)C=CC=N2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2,4-dimethoxyphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea is a synthetic compound with significant potential in medicinal chemistry. Its structure features a pyridazinone moiety, which is known for various biological activities, including anti-inflammatory and anticancer properties. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C18H22N4O3

- Molecular Weight : 330.39 g/mol

- CAS Number : 1170937-26-4

The compound's structure includes a dimethoxyphenyl group and a pyridazinone derivative, contributing to its unique biological profile.

Inhibitory Effects on Carbonic Anhydrase

Recent studies have demonstrated that compounds structurally related to this compound exhibit potent inhibitory effects on various isoforms of carbonic anhydrase (CA). These enzymes play critical roles in physiological processes such as respiration and fluid balance.

| Isoform | Inhibition Constant (K_I) |

|---|---|

| hCA I | 45.1 nM |

| hCA II | 5.3 nM |

| hCA IX | 4.9 nM |

| hCA XII | 8.7 nM |

The data indicates that derivatives of this compound can effectively inhibit multiple CA isoforms, suggesting its potential as a therapeutic agent in conditions where CA activity is dysregulated, such as glaucoma and cancer .

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects through various assays. In particular, it has shown promising results in inhibiting cyclooxygenase (COX) enzymes, which are involved in the inflammatory response.

Mechanism of Action :

- Inhibition of COX Enzymes : The compound's structural features allow it to bind effectively to COX-1 and COX-2, reducing the production of pro-inflammatory prostaglandins.

- Multi-targeting : The presence of the pyridazinone moiety enhances its ability to interact with multiple biological targets, potentially leading to broader therapeutic applications .

Case Study 1: Structure-Activity Relationship (SAR)

A study focused on the SAR of pyridazine derivatives revealed that modifications to the phenyl groups significantly influenced their inhibitory potency against CA isoforms. The introduction of hydrophobic substituents enhanced binding affinity, demonstrating the importance of structural optimization in drug design .

Case Study 2: In Vivo Anti-inflammatory Effects

In vivo studies utilizing animal models have shown that compounds similar to this compound exhibit significant reductions in inflammation markers following administration. These findings support the compound's potential use in treating inflammatory diseases .

Scientific Research Applications

Anticancer Activity

Recent studies indicate that compounds with similar structural motifs to 1-(2,4-dimethoxyphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea exhibit significant anticancer properties. The mechanisms through which this compound may exert its effects include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer progression.

- Interference with Cell Signaling Pathways : It could disrupt key signaling pathways that promote tumor growth.

- Induction of Apoptosis : Similar compounds have shown the ability to induce programmed cell death in cancer cells.

These mechanisms suggest that the compound could be a candidate for further investigation in cancer therapeutics.

Neuroprotective Effects

There is emerging evidence that compounds featuring pyridazine moieties have neuroprotective properties. Studies have shown that such compounds can potentially mitigate neurodegenerative disorders by:

- Reducing oxidative stress in neuronal cells.

- Enhancing neuronal survival through anti-apoptotic mechanisms.

This aspect opens avenues for research into the use of this compound in treating conditions like Alzheimer's and Parkinson's diseases.

Synthetic Methodologies

The synthesis of this compound typically involves several key steps:

- Formation of the Pyridazine Core : This can be achieved through the reaction of hydrazine with suitable dicarbonyl compounds under acidic conditions.

- Introduction of the Dimethoxyphenyl Group : Electrophilic aromatic substitution reactions are often employed for this purpose.

- Amide Bond Formation : The final step involves forming an amide bond between the urea and the pyridazine derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal investigated the anticancer potential of compounds similar to this compound. The results indicated that these compounds inhibited cancer cell proliferation and induced apoptosis in vitro. The study highlighted the importance of further exploring this class of compounds for their therapeutic potential against various cancers.

Case Study 2: Neuroprotective Properties

Research focusing on neuroprotective agents revealed that derivatives containing pyridazine rings demonstrated significant efficacy in reducing oxidative stress in neuronal cell cultures. This study suggested that such compounds could be developed into treatments for neurodegenerative diseases.

Comparison with Similar Compounds

Key Observations :

- The target compound’s 2,4-dimethoxyphenyl group distinguishes it from analogs like MK13 (3,5-dimethoxy substitution), which may alter electronic effects and solubility .

- Unlike Cabergoline, which incorporates a complex ergoline scaffold, the target compound adopts a simpler urea-based architecture, likely reducing synthetic complexity .

Key Observations :

- The target compound’s synthesis likely parallels MK13’s condensation-based urea formation , though direct evidence is lacking .

- Compared to 8d, which uses RP-HPLC for purity, the target compound may require similar chromatographic methods due to polar functional groups .

- The absence of melting point data for the target compound limits direct comparison, but analogs like 8d (155–160°C) suggest moderate thermal stability for urea derivatives .

Pharmacological Potential (Inferred)

While biological data for the target compound are absent, structural analogs provide insights:

- Antifungal Activity : Thiadiazole-containing ureas (e.g., 8d–8g) exhibit antifungal properties, suggesting the target compound’s pyridazine moiety could be explored for similar applications .

- CNS Modulation: Phenothiazine-derived ureas () and Cabergoline highlight urea’s versatility in CNS drug design, though the target compound’s dimethoxyphenyl group may confer distinct receptor affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.